molecular formula C25H21ClN2O3S2 B2527168 [3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone CAS No. 866865-31-8

[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone

Cat. No. B2527168
CAS RN: 866865-31-8
M. Wt: 497.02
InChI Key: RDEXSQNCNZKXSX-UHFFFAOYSA-N
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Description

[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C25H21ClN2O3S2 and its molecular weight is 497.02. The purity is usually 95%.
BenchChem offers high-quality [3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Compounds with similar structural features, such as thiophene derivatives and sulfonated aromatic compounds, have been extensively studied for their reactivity and potential in synthesis. For example, the synthesis of related thiophene and benzo[b]thiophene derivatives has been reported, demonstrating methods for functionalizing these cores with various nucleophiles under different conditions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). These methods provide insights into potential synthetic routes and reactivity patterns that could apply to our compound of interest, highlighting the versatility of thiophene derivatives in chemical synthesis.

Molecular Interactions and Structural Analysis

The study of molecular interactions, such as edge-to-face interactions between aromatic rings, is crucial for understanding the behavior of complex molecules. Research on the clathrate formation of indoline derivatives with benzene demonstrates the significance of these interactions in molecular assembly and recognition processes (Eto et al., 2011). Such insights can be instrumental in designing new materials and understanding the structural basis for molecular recognition in biological systems.

Computational Studies and Docking

Density Functional Theory (DFT) and docking studies of related compounds, such as amino-thiazolyl thiophene methanones, provide valuable information on molecular properties, including geometric optimization, electronic structure, and potential biological interactions (Shahana & Yardily, 2020). These computational approaches can predict reactivity, stability, and biological activity, which are critical for drug design and material science applications.

Catalysis and Material Science Applications

Research on coordination polymers and complexes, especially those involving sulfonated Schiff bases, showcases the potential of these compounds in catalysis and material science. For instance, a study on a sulfonated Schiff base dimethyltin(IV) coordination polymer revealed its efficacy as a catalyst for Baeyer–Villiger oxidation, offering a route to sustainable and efficient catalytic processes (Martins, Hazra, Silva, & Pombeiro, 2016). This research highlights the potential of similar compounds in catalysis and their contribution to green chemistry.

properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S2/c1-15-8-13-20(16(2)14-15)28-25-24(33(30,31)19-6-4-3-5-7-19)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEXSQNCNZKXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.